2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid

Description

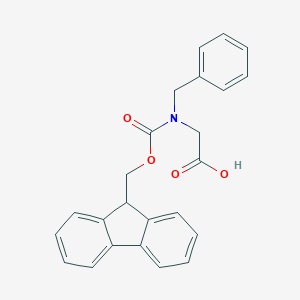

Chemical Name: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid Molecular Formula: C₂₄H₂₁NO₄ CAS Number: 141743-13-7 Purity: ≥97% Structure: Features an Fmoc (9-fluorenylmethyloxycarbonyl) group attached to a benzyl-substituted aminoacetic acid backbone. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), while the benzyl moiety and acetic acid tail enable specific reactivity and solubility profiles .

Propriétés

IUPAC Name |

2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22H,14-16H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXYZVSMRGDEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373271 | |

| Record name | Fmoc-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141743-13-7 | |

| Record name | Fmoc-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Biochimique

Biochemical Properties

Fmoc-N-benzylglycine plays a significant role in biochemical reactions, particularly in the field of peptide synthesis. The compound is part of the Fmoc group, which is base-labile and has been integrated into current synthesis methods. This group allows for the rapid and highly efficient synthesis of peptides.

Cellular Effects

These properties are due to their surfactant-like characteristics, which can alter membrane permeability and integrity, triggering oxidative and osmotic stress in cells.

Molecular Mechanism

The molecular mechanism of Fmoc-N-benzylglycine involves the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group. The Fmoc group, to which Fmoc-N-benzylglycine belongs, is base-labile and is considered a major landmark in the history of the chemical synthesis of peptides.

Temporal Effects in Laboratory Settings

Fmoc-conjugated amino acids, including Fmoc-N-benzylglycine, have been found to exhibit antibacterial activity against Gram-positive bacteria.

Activité Biologique

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid, commonly referred to as Fmoc-Bn-AcOH, is a compound derived from the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This compound exhibits notable biological activities, particularly in the context of drug development and biochemical research. The following sections detail its structural properties, synthesis, and biological activities, supported by data tables and relevant case studies.

Structural Properties

The molecular formula of Fmoc-Bn-AcOH is C24H21NO4, with a molecular weight of approximately 387.44 g/mol. The compound features a benzyl group, an acetic acid moiety, and the Fmoc protective group, which is essential for its reactivity in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C24H21NO4 |

| Molecular Weight | 387.44 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

Synthesis

The synthesis of Fmoc-Bn-AcOH typically involves several steps:

- Formation of the Fmoc Group : The Fmoc group is introduced to protect the amino functionality during peptide synthesis.

- Benzylamine Coupling : Benzylamine is coupled with the Fmoc-protected amino acid to form the desired compound.

- Deprotection : The Fmoc group is removed under basic conditions to yield the active amino acid.

Biological Activity

Fmoc-Bn-AcOH has been studied for its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Case Studies and Findings

- HDAC Inhibition : Research indicates that derivatives of compounds similar to Fmoc-Bn-AcOH can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. For example, azumamide derivatives were shown to selectively inhibit HDAC1–3 with IC50 values ranging from 14 to 67 nM .

- Anticancer Potential : A study demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through HDAC inhibition .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neuronal signaling pathways, suggesting a potential application in neurodegenerative diseases .

Data Table of Biological Activities

| Activity Type | Compound | Target/Mechanism | IC50 (nM) |

|---|---|---|---|

| HDAC Inhibition | Azumamide C | HDAC1–3 | 14 - 67 |

| Cytotoxicity | Similar Compounds | Cancer Cell Lines | Varies |

| Neuroprotection | Derivatives | Neuronal Signaling Pathways | Not specified |

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-N-benzyl-glycine is widely used as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield.

Case Study : A study demonstrated that using Fmoc-N-benzyl-glycine resulted in improved yields of peptides when compared to traditional methods using other protecting groups. The study highlighted the stability of the Fmoc group under various reaction conditions, making it suitable for complex peptide synthesis .

Drug Development

The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study : Research conducted on peptide analogs containing Fmoc-N-benzyl-glycine showed increased binding affinity to certain receptors, indicating its potential as a lead compound for developing new drugs targeting these receptors .

Bioconjugation Techniques

In bioconjugation, Fmoc-N-benzyl-glycine can be utilized to create conjugates with proteins or other biomolecules. This application is crucial for developing targeted delivery systems in cancer therapy and diagnostics.

Data Table: Comparison of Bioconjugation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Click Chemistry | High specificity and efficiency | Requires specific functional groups |

| EDC/NHS Coupling | Simple and versatile | May lead to side reactions |

| Fmoc-Based Methods | Mild conditions; compatible with biomolecules | Requires deprotection steps |

Synthesis of Novel Compounds

The versatility of Fmoc-N-benzyl-glycine allows researchers to synthesize novel compounds by modifying its structure. This includes creating derivatives that may possess unique properties or functionalities useful in various applications.

Case Study : A recent study explored the synthesis of novel derivatives from Fmoc-N-benzyl-glycine, resulting in compounds with enhanced solubility and biological activity. These derivatives were tested for their efficacy against specific cancer cell lines, showing promising results .

Comparaison Avec Des Composés Similaires

Structural Analogues with Modified Backbones

(a) Fmoc-Protected Pentanoic Acid Derivatives

Examples from include compounds with extended carbon chains (pentanoic acid backbone) and diverse substituents:

- 2e: (S)-2-Fmoc-amino-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride

- 2j: (S)-2-Fmoc-amino-5-(4-benzylpiperidin-1-yl)pentanoic acid hydrochloride

Key Difference: The pentanoic acid backbone in 2e/2j provides greater conformational flexibility compared to the rigid acetic acid structure of the target compound, enabling tailored interactions in peptide design .

(b) Aromatic Substitution Variants

- 2-(4-(Fmoc-aminomethyl)phenyl)acetic acid (CAS 106864-36-2): Replaces the benzyl group with a phenyl ring directly attached to the acetic acid .

- 2-(3-(Fmoc-aminomethyl)phenyl)acetic acid (CAS 176504-01-1): Meta-substituted phenyl variant .

Key Insight : Benzyl substitution increases steric bulk, which can hinder coupling efficiency in SPPS but improves resistance to premature deprotection .

Functional Group Modifications

(a) Hydroxyl/Methoxy-Substituted Phenylglycine Derivatives

- (R)-2-Fmoc-amino-2-(3-hydroxyphenyl)acetic acid (CAS 615553-60-1): Hydroxyl group enhances hydrogen bonding .

- (S)-2-Fmoc-amino-2-(4-methoxyphenyl)acetic acid (CAS 1260596-73-3): Methoxy group increases electron density for nucleophilic reactions .

| Property | Target Compound | CAS 615553-60-1 |

|---|---|---|

| Functional Group | Benzyl | 3-Hydroxyphenyl |

| Reactivity | Base-stable | Acid-sensitive (OH group) |

| Application | General SPPS | Targeted glycopeptide synthesis |

Key Difference : Polar substituents (e.g., -OH, -OCH₃) alter solubility and reactivity, making these analogs suitable for specialized peptide modifications .

(b) Lysine Derivatives

- 6-Amino-2-Fmoc-aminohexanoic acid (CAS 201002-47-3): Features a lysine-like side chain with an additional amino group .

| Property | Target Compound | CAS 201002-47-3 |

|---|---|---|

| Side Chain | Benzyl | -NH₂ (ε-amino group) |

| Charge at pH 7 | Neutral | Positive |

| Use Case | Neutral linkers | Cationic peptide tags |

Méthodes De Préparation

Sequential Protection of Glycine

The compound is typically synthesized via sequential protection of glycine’s amino and carboxyl groups. The amino group is first benzylated, followed by Fmoc protection of the secondary amine.

Procedure :

-

Benzylation : Glycine is treated with benzyl bromide (1.2 eq) in anhydrous dimethylformamide (DMF) under nitrogen, using diisopropylethylamine (DIEA, 2.5 eq) as a base. Reaction proceeds at 25°C for 12 hours.

-

Carboxyl Activation : The carboxyl group is activated using 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane (DCM).

-

Fmoc Protection : The intermediate N-benzylglycine is reacted with Fmoc-Cl (1.5 eq) in DCM with catalytic DMAP. The mixture is stirred at 0°C for 2 hours, followed by room temperature for 6 hours.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Benzylation | BnBr, DIEA, DMF | 25°C, 12 h | 85–90 |

| Fmoc Protection | Fmoc-Cl, DMAP, DCM | 0°C → RT, 8 h | 75–80 |

Solid-Phase Synthesis Using 2-CTC Resin

Resin Loading and Temporary Protection

A robust solid-phase method adapts the 2-chlorotrityl chloride (2-CTC) resin strategy, originally developed for N-methylated amino acids.

Procedure :

-

Resin Activation : 2-CTC resin (1.0 eq) is swollen in DCM for 30 minutes.

-

Carboxyl Attachment : Glycine (3.0 eq) and DIEA (9.0 eq) in DCM are added to the resin, stirred for 2 hours, and capped with methanol.

-

Benzylation : The Fmoc group is removed with 20% piperidine/DMF, and the free amine is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). Benzylation is achieved using benzyl bromide (2.0 eq) and DBU in DMF at 25°C for 6 hours.

-

Fmoc Re-protection : After o-NBS removal with mercaptoethanol, the amine is reprotected with Fmoc-OSu (1.2 eq) in DMF.

-

Cleavage : The product is cleaved from the resin using 1% trifluoroacetic acid (TFA) in DCM, yielding the final compound.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Resin Loading | Glycine, DIEA, DCM | 2 h, RT | >95 |

| Benzylation | BnBr, DBU, DMF | 6 h, RT | 88–92 |

| Cleavage | 1% TFA/DCM | 30 min, RT | 90–95 |

Comparative Analysis of Methods

Yield and Purity

Scalability and Cost

-

Solution-phase : Cost-effective for small-scale synthesis but requires extensive purification.

-

Solid-phase : Ideal for large-scale production with minimal solvent use, though resin costs are higher.

Optimization Strategies

Impurity Control

Reaction Monitoring

-

HPLC Analysis : Retention time of 14.2 min (C18 column, 70% acetonitrile/water).

-

NMR Validation :

Industrial and Research Applications

Peptide Synthesis

Fmoc-N-benzylglycine is integral to synthesizing protease-resistant peptides, with applications in oncology (e.g., antibody-drug conjugates).

Material Science

Used in self-assembling hydrogels for drug delivery, leveraging its β-sheet-forming capability.

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic Fmoc aromatic proton signals at δ 7.3–7.8 ppm .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., observed [M+Na]+ peaks matching calculated values) .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity, typically requiring >95% purity for peptide synthesis applications .

How should researchers address contradictory data on reaction yields when using different catalysts (e.g., Bi vs. Fe)?

Advanced

Contradictions in yields (e.g., 45% with Bi(OTf)3 vs. 85% with FeCl3 in nitromethane at 80°C) necessitate:

- Reaction parameter screening : Test catalyst loading (2–10 mol%), solvent polarity, and temperature gradients.

- Mechanistic analysis : FeCl3 may enhance electrophilicity of intermediates, while Bi(OTf)3 could favor alternate pathways.

- Side-reaction monitoring : Use TLC or LC-MS to detect byproducts (e.g., decomposition or oligomerization).

- Replication : Validate results across multiple batches to rule out experimental variability.

What safety precautions are critical when handling this compound in the laboratory?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors, as the compound is classified for acute toxicity (Category 4) .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

What strategies mitigate racemization during incorporation of this compound into peptide chains?

Q. Advanced

- Coupling conditions : Use racemization-suppressing additives like Oxyma Pure or minimize basic conditions during activation .

- Temperature control : Maintain reactions at ≤25°C; lower temperatures (0–4°C) may further reduce epimerization .

- Resin selection : Employ pre-loaded resins with sterically hindered linkers (e.g., Wang resin) to limit conformational flexibility .

How does the benzyl group influence reactivity compared to other Fmoc-protected amino acids?

Basic

The benzyl group enhances steric protection of the amino group, reducing unintended side reactions (e.g., diketopiperazine formation) during elongation. However, it may slow coupling kinetics compared to smaller substituents (e.g., methyl or ethyl groups). This trade-off necessitates longer reaction times or excess reagents for complete conversion .

What are the implications of solvent choice on the long-term stability of this compound?

Q. Advanced

- Polar aprotic solvents (DMF, DCM) : Ideal for short-term storage (≤6 months at −20°C), but DMF may degrade to dimethylamine, requiring inert gas purging to prevent decomposition .

- Moisture sensitivity : Store under desiccation (e.g., molecular sieves) to avoid hydrolysis of the Fmoc group .

- Freeze-thaw cycles : Lyophilization in aliquots minimizes repeated exposure to ambient conditions, preserving integrity .

How does this compound compare to similar Fmoc-protected amino acids in peptide cyclization studies?

Advanced

The benzyl group’s steric bulk can hinder cyclization efficiency in macrocyclic peptides compared to less hindered derivatives (e.g., Fmoc-Ala-OH). However, it improves regioselectivity in head-to-tail cyclizations by limiting alternative ring sizes. Computational modeling (e.g., molecular dynamics) is recommended to predict conformational constraints before synthesis .

What methodologies resolve low yields in large-scale syntheses of this compound?

Q. Advanced

- Flow chemistry : Continuous flow systems improve mixing and heat transfer, enhancing reproducibility at multi-gram scales .

- Catalyst recycling : Immobilized catalysts (e.g., FeCl3 on silica) reduce waste and cost .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.